6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound is notable for its unique structure, which includes a pyrroloquinoline core fused with a tetraazole ring. This structure imparts unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in various cellular processes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline and tetraazole derivatives, such as:
- 6-hydroxy-2-methyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
- This compound
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11N5O3 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-10-(2H-tetrazole-5-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
InChI |
InChI=1S/C14H11N5O3/c1-6-5-7-3-2-4-8-10(7)19(6)14(22)9(11(8)20)12(21)13-15-17-18-16-13/h2-4,6,20H,5H2,1H3,(H,15,16,17,18) |
InChI Key |
BJSPTAWUYPPUFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3N1C(=O)C(=C(C3=CC=C2)O)C(=O)C4=NNN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.